molecular formula C9H14O4 B1354584 Dimethyl cyclopentane-1,1-dicarboxylate CAS No. 74090-15-6

Dimethyl cyclopentane-1,1-dicarboxylate

Cat. No.: B1354584
CAS No.: 74090-15-6
M. Wt: 186.2 g/mol
InChI Key: UJWFABKKWDZKCN-UHFFFAOYSA-N
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Description

Dimethyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of cyclopentane, featuring two ester groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl cyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Dimethyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl cyclopentane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, the ester groups are typically the reactive sites, undergoing transformations such as hydrolysis, reduction, or substitution. The pathways involved depend on the specific reagents and conditions used .

Comparison with Similar Compounds

    Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with ester groups at different positions.

    Diethyl cyclopentane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.

    Cyclopentane-1,1-dicarboxylic acid: The parent acid form of the compound

Uniqueness: Dimethyl cyclopentane-1,1-dicarboxylate is unique due to the positioning of its ester groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other cyclopentane derivatives and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

dimethyl cyclopentane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWFABKKWDZKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504273
Record name Dimethyl cyclopentane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74090-15-6
Record name Dimethyl cyclopentane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of malonic acid dimethyl ester (5.28 g, 40 mmol) in DMF (100 ml), 1,4-dibromo-butane (5.26 ml, 44 mmol), K2CO3 (13.8 g, 100 mmol), 1-butyl-3-methylimidazolium tetrafluoroborate (0.904 g, 4.0 mmol) are added at room temperature. The mixture is stirred at room temperature for 15 hours. To the mixture, water is added and the solution is extracted with AcOEt. The organic layer is washed with H2O and brine, dried over MgSO4, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give cyclopentane-1,1-dicarboxylic acid dimethyl ester (6.13 g, 82%); TLC (hexane/AcOEt, 5:1) Rf 0.48, 1H NMR (400 MHz, chloroform-d) δ ppm 1.67-1.71 (m, 4H), 2.17-2.21 (m, 4H), 3.72 (s, 6H).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0.904 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl cyclopentanecarboxylic acid (7.1 g, 38.16 mmol) in THF (14 mL) was added dropwise to a solution of lithium diisopropylamine (6.62 g, 61.2 mmol) in THF (55 mL) at −78° C. After stirring for 1 h at the same temperature, a solution of methylchloroformate (5.78 g, 61.2 mmol) in THF (14 mL) was added slowly and the mixture was allowed to warm to room temperature. After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (100 mL). THF was removed in vacuo and the aqueous residue was extracted with dichloromethane (100 mL×3). The combined organic layers were dried (MgSO4). After removal of the solvent under reduced pressure, purification by flash column chromatography using an eluting system of hexane/EtOAc (95:5) yielded the title compound as a clear colorless liquid (7.1 g, 93%). MH+187.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dimethyl cyclopentane-1,1-dicarboxylate derivatives in the synthesis of carbocyclic nucleosides?

A: this compound derivatives serve as crucial starting materials for constructing the carbocyclic core of nucleosides. In the referenced study, these compounds underwent various chemical transformations, including base-catalyzed additions, reductions, and protecting group manipulations. These steps ultimately led to the successful synthesis of key intermediates like (2R,4R)-1,1-bis(hydroxymethyl)-4-methoxycyclopentan-2-ol and (3R,4R)-1,1-bis(hydroxymethyl)cyclopentane-3,4-diol, which are essential building blocks for carbocyclic nucleosides [].

Q2: Can you provide an example of a reaction involving this compound described in the paper?

A: The paper describes the synthesis of racemic dimethyl 4-methoxy-2-hydroxycyclopentane-1,1-dicarboxylates (compounds 11 and 12) []. This reaction involves a base-catalyzed addition of methanol to dimethyl (4-oxobut-2-en-1-yl)malonate (compound 6). This illustrates how the cyclopentane ring system can be further functionalized through these reactions, paving the way for the synthesis of more complex carbocyclic nucleoside precursors.

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